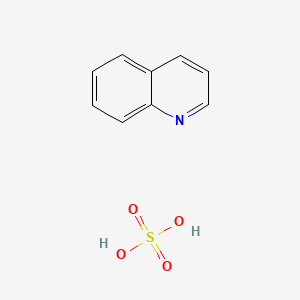
Quinoline sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline sulfate is a chemical compound derived from quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. Quinoline itself is a colorless hygroscopic liquid with a strong odor, slightly soluble in cold water but readily dissolves in hot water and most organic solvents . This compound is formed by the reaction of quinoline with sulfuric acid, resulting in a sulfate salt that has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: Quinoline can be synthesized through several classical methods, including the Skraup synthesis, the Doebner-Miller synthesis, and the Friedländer synthesis . These methods involve the cyclization of aniline derivatives with aldehydes or ketones in the presence of acidic catalysts.
Skraup Synthesis: This method involves the reaction of aniline with glycerol and sulfuric acid, using nitrobenzene as an oxidizing agent.
Doebner-Miller Synthesis: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with ketones in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of quinoline sulfate typically involves the Skraup synthesis due to its efficiency and scalability. The reaction is carried out in large reactors where aniline, glycerol, sulfuric acid, and nitrobenzene are combined under controlled conditions to produce quinoline, which is then reacted with sulfuric acid to form this compound .
化学反应分析
Quinoline sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: Quinoline can be oxidized to quinoline N-oxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Quinoline can be reduced to 1,2,3,4-tetrahydroquinoline using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Quinoline undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, typically using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed:
Oxidation: Quinoline N-oxide.
Reduction: 1,2,3,4-Tetrahydroquinoline.
Substitution: Nitroquinoline, sulfoquinoline, halogenated quinolines.
科学研究应用
Quinoline sulfate has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry .
Chemistry: Quinoline derivatives are used as building blocks in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Quinoline compounds are studied for their biological activities, including antimicrobial, antimalarial, and anticancer properties.
Medicine: Quinoline derivatives, such as chloroquine and quinine, are used as antimalarial drugs. This compound itself is used in the preparation of these derivatives.
Industry: Quinoline and its derivatives are used as intermediates in the production of dyes, resins, and other industrial chemicals.
作用机制
Quinoline sulfate can be compared with other similar compounds, such as quinoline, quinine, and chloroquine .
Quinoline: The parent compound of this compound, used as a building block in organic synthesis.
Quinine: A natural alkaloid derived from quinoline, used as an antimalarial drug.
Chloroquine: A synthetic derivative of quinoline, used as an antimalarial and anti-inflammatory drug.
Uniqueness: this compound is unique due to its sulfate salt form, which enhances its solubility and stability compared to quinoline. This makes it more suitable for certain industrial and research applications.
相似化合物的比较
- Quinoline
- Quinine
- Chloroquine
属性
CAS 编号 |
530-66-5 |
|---|---|
分子式 |
C9H9NO4S |
分子量 |
227.24 g/mol |
IUPAC 名称 |
hydrogen sulfate;quinolin-1-ium |
InChI |
InChI=1S/C9H7N.H2O4S/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h1-7H;(H2,1,2,3,4) |
InChI 键 |
WSZKUEZEYFNPID-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=N2.OS(=O)(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=[NH+]2.OS(=O)(=O)[O-] |
熔点 |
325 to 327 °F (NTP, 1992) |
物理描述 |
Quinoline sulfate appears as white to grayish-white or light brown crystalline powder. Sensitive to light. |
相关CAS编号 |
54957-90-3 530-66-5 |
溶解度 |
1 to 5 mg/mL at 68 °F (NTP, 1992) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-(Benzo[c]selenophene-4,7-diyl)dianiline](/img/structure/B8234144.png)
![(R)-5-Benzyl-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B8234148.png)
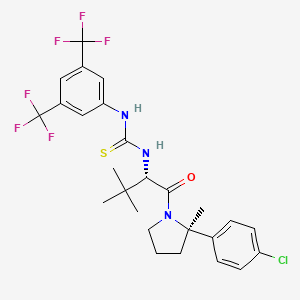
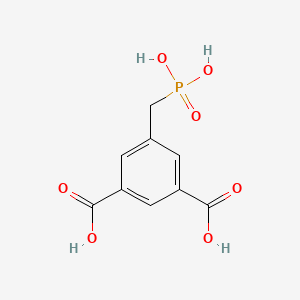
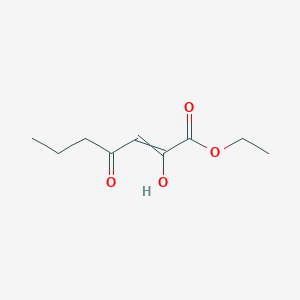
![2-Bromo-5-[(1-methyl-4-piperidyl)oxy]pyridine](/img/structure/B8234199.png)
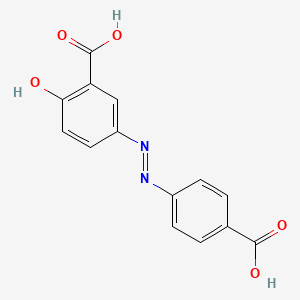
![Trisodium;2-[(2-oxido-5-sulfophenyl)diazenyl]-3,6-disulfonaphthalene-1,8-diolate](/img/structure/B8234219.png)
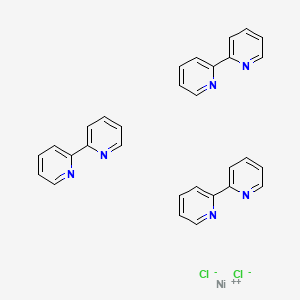
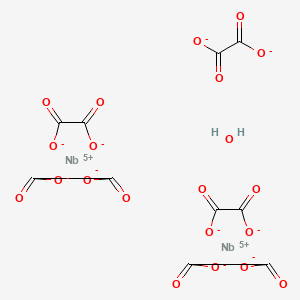
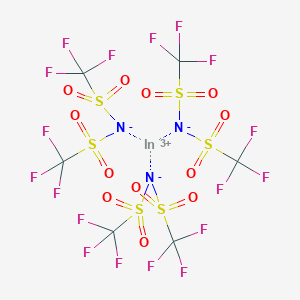
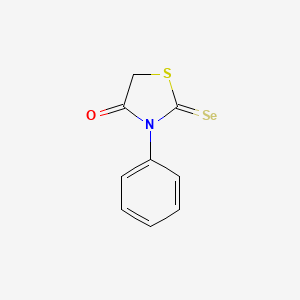
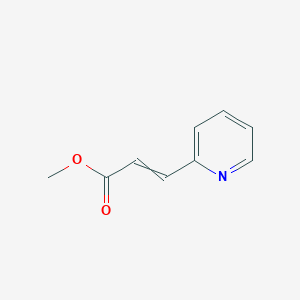
![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-diphenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234260.png)
